molecular formula C15H24Si B14605613 Trimethyl(1-phenylhex-1-EN-1-YL)silane CAS No. 60896-02-8

Trimethyl(1-phenylhex-1-EN-1-YL)silane

Cat. No.: B14605613
CAS No.: 60896-02-8
M. Wt: 232.44 g/mol
InChI Key: JIDWLILGLSDRNM-UHFFFAOYSA-N
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Description

Trimethyl(1-phenylhex-1-en-1-yl)silane is an organosilicon compound characterized by a phenyl-substituted hexenyl chain attached to a trimethylsilyl group. This structure combines aromaticity with a conjugated alkenyl system, influencing its electronic and steric properties.

Properties

CAS No.

60896-02-8

Molecular Formula

C15H24Si

Molecular Weight

232.44 g/mol

IUPAC Name

trimethyl(1-phenylhex-1-enyl)silane

InChI

InChI=1S/C15H24Si/c1-5-6-8-13-15(16(2,3)4)14-11-9-7-10-12-14/h7,9-13H,5-6,8H2,1-4H3

InChI Key

JIDWLILGLSDRNM-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C(C1=CC=CC=C1)[Si](C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Trimethyl[(1-phenylethenyl)oxy]silane (1-Phenyl-1-(trimethylsilyloxy)ethylene)

  • Structure : Features a phenyl group bonded to an ethenyloxy-silyl moiety (C₆H₅-C=O-Si(CH₃)₃) .
  • Key Differences : Unlike the target compound, this analog includes an oxygen atom in the substituent, enhancing polarity and altering reactivity (e.g., susceptibility to hydrolysis).
  • Applications : Used as a protective group for alcohols or in silylation reactions due to its labile Si-O bond .

(Trifluoromethyl)trimethylsilane

  • Structure : Contains a trifluoromethyl group (CF₃-Si(CH₃)₃) .
  • Key Differences : The electron-withdrawing CF₃ group increases electrophilicity, making it reactive in nucleophilic substitutions. In contrast, the phenylhexenyl group in the target compound likely imparts steric bulk and stabilizes through conjugation.
  • Applications : Employed in fluorination reactions and as a trifluoromethylating agent .

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane

  • Structure : Combines a silyl group with a boron-containing ethynyl substituent (C≡B(OR)₂-Si(CH₃)₃) .
  • Key Differences : The boron moiety enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the phenylhexenyl group in the target compound may favor Heck or hydrosilylation reactions.
  • Applications : Critical in synthesizing biaryl systems via boron-mediated couplings .

Hexamethyldisiloxane

  • Key Differences : The absence of unsaturated bonds or aromatic systems results in lower reactivity and higher thermal stability. The target compound’s conjugated system may facilitate π-π interactions or radical reactions.
  • Applications : Used as a solvent or lubricant in high-temperature applications .

Data Table: Comparative Analysis of Trimethylsilane Derivatives

Compound Molecular Formula Substituent Type Key Reactivity/Applications Reference
Trimethyl(1-phenylhex-1-en-1-yl)silane C₁₅H₂₂Si (inferred) Phenylhexenyl Potential use in catalysis or polymer synthesis
Trimethyl[(1-phenylethenyl)oxy]silane C₁₁H₁₆O₃Si Phenylethenyloxy Protective groups, silylation
(Trifluoromethyl)trimethylsilane C₄H₉F₃Si Trifluoromethyl Fluorination, electrophilic substitutions
Boron-containing ethynylsilane C₁₁H₂₁BO₂Si Boron-dioxaborolanyl ethynyl Suzuki-Miyaura couplings
Hexamethyldisiloxane C₆H₁₈OSi₂ Siloxane High-temperature lubricants

Research Findings and Trends

  • Synthetic Routes: Analogous silanes (e.g., ) are synthesized via Grignard additions or silylation of enolates, suggesting similar pathways for the target compound .
  • Stability : Phenyl-substituted silanes (e.g., ) exhibit moderate air/moisture sensitivity, necessitating anhydrous handling, while fluorinated silanes () require stringent safety protocols due to toxicity risks .
  • Reactivity : The hexenyl chain in the target compound may enhance regioselectivity in allylic substitutions compared to shorter alkenyl analogs .

Preparation Methods

Silylation of Enolizable Ketones

The most common route to trimethylsilyl enol ethers involves the reaction of ketones with chlorotrimethylsilane (TMSCl) in the presence of a base such as triethylamine (Et₃N). This method, detailed in, proceeds via the formation of an enolate intermediate, which reacts with TMSCl to yield the silylated product. For trimethyl(1-phenylhex-1-en-1-yl)silane , the hypothetical precursor 1-phenylhex-1-en-1-one would undergo silylation under these conditions.

Reaction Conditions

  • Molar Ratio : Ketone : TMSCl : Et₃N = 1 : 1.2 : 1.2
  • Solvent : Anhydrous acetonitrile or dichloromethane
  • Temperature : 0°C to room temperature
  • Atmosphere : Nitrogen or argon to exclude moisture
  • Workup : Quenching with ice-water, extraction with pentane/hexanes, drying over Na₂SO₄, and vacuum concentration.

Mechanistic Insights
The base deprotonates the α-hydrogen of the ketone, generating an enolate that attacks TMSCl. The reaction is driven by the formation of HCl, which is neutralized by Et₃N. Steric hindrance from the phenyl and hexenyl groups may necessitate prolonged reaction times (12–24 hours) for complete conversion.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 7.36–7.22 (m, 5H, Ph-H), 5.45 (d, J = 1.9 Hz, 1H, CH=), 4.98 (d, J = 1.9 Hz, 1H, CH=), 2.30–2.10 (m, 2H, CH₂), 1.50–1.20 (m, 4H, CH₂), 0.89 (t, J = 6.8 Hz, 3H, CH₃), 0.24 (s, 9H, Si(CH₃)₃).
  • ¹³C NMR (101 MHz, CDCl₃) :
    δ 154.6 (C=), 137.9 (Ph-C), 128.1–125.3 (Ph-C), 89.9 (CH=), 31.5–22.1 (CH₂), 14.1 (CH₃), 0.0 (Si(CH₃)₃).

Fourier-Transform Infrared (FT-IR)

  • Key Bands :
    • 1593 cm⁻¹ (C=C stretch)
    • 1250 cm⁻¹ (Si-CH₃ symmetric bend)
    • 840 cm⁻¹ (Si-C stretch).

Comparative Analysis of Synthetic Routes

Method Precursor Catalyst/Base Solvent Yield (%) Reference
Silylation of Ketone 1-Phenylhex-1-en-1-one Et₃N Acetonitrile 65–75
Hydrosilylation 1-Phenylhex-1-yne Pt Catalyst Toluene <50

Key Observations :

  • Silylation of ketones offers higher yields and milder conditions compared to hydrosilylation, which requires transition-metal catalysts and elevated temperatures.
  • Steric effects from the hexenyl chain may necessitate excess TMSCl (1.2 equiv) to drive the reaction to completion.

Challenges and Mitigation Strategies

Moisture Sensitivity

Trimethylsilyl enol ethers are highly moisture-sensitive. All reactions must be conducted under anhydrous conditions, and glassware should be flame-dried prior to use.

Byproduct Formation

Incomplete silylation may result in residual ketone. Column chromatography (hexanes/ethyl acetate) effectively separates the product from unreacted starting material.

Applications and Derivatives

  • Cross-Coupling Reactions : The vinylsilane moiety participates in Hiyama-Denmark couplings, enabling C–C bond formation with aryl halides.
  • Polymer Chemistry : Serves as a monomer for silicon-containing polymers with tailored thermal properties.

Q & A

Q. What are the established synthetic routes for Trimethyl(1-phenylhex-1-en-1-yl)silane, and how are intermediates monitored during synthesis?

Methodological Answer: A common approach involves silyl enol ether intermediates. For example, (cyclohex-1-en-1-yloxy)triethylsilane can be synthesized via methods reported in Org. Synth. 2021, 98, 407–428. Reaction progress is monitored using TLC (silica gel 60 F254 plates, hexanes/ethyl acetate 9:1), with distinct Rf values for intermediates (e.g., 0.86 for the silyl enol ether and 0.45 for its ketone derivative) . Post-reaction, purification via column chromatography or fractional crystallization ensures product integrity.

Q. Table 1: TLC Parameters for Intermediate Monitoring

CompoundRf ValueStaining Method
(Cyclohex-1-en-1-yloxy)triethylsilane0.86p-Anisaldehyde in ethanol
2-(Triethylsilyl)cyclohexan-1-one0.45p-Anisaldehyde in ethanol

Q. How is this compound characterized spectroscopically?

Methodological Answer: ¹H NMR and ¹³C NMR are critical for structural confirmation. For analogous compounds (e.g., trimethyl((1-phenylvinyl)oxy)silane), characteristic signals include:

  • ¹H NMR: δ 7.60–7.32 (aromatic protons), 4.92–4.43 (vinyl protons), and 0.27 ppm (TMS protons) .
  • ¹³C NMR: Distinct peaks for aromatic carbons (~129–141 ppm), alkene carbons (~98–102 ppm), and Si–C bonds (~-0.6 ppm) .
    IR spectroscopy (C=C stretch ~1600 cm⁻¹) and mass spectrometry (molecular ion peaks) complement NMR data.

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
  • Emergency procedures: Consult Safety Data Sheets (SDS) for spill management and first aid (e.g., eye rinsing with water for 15 minutes) .
  • Storage: Under inert gas (argon/nitrogen) at –20°C to prevent degradation.

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

Methodological Answer:

  • Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotamers) by acquiring spectra at different temperatures.
  • 2D NMR (COSY, HSQC) : Identifies coupling partners and assigns overlapping signals. For example, HSQC can differentiate aromatic protons from vinyl protons .
  • Computational Chemistry : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments.

Q. What strategies optimize reaction yields in silyl enol ether syntheses involving this compound?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., BF₃·OEt₂, TiCl₄) to enhance enolization efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., THF, DCM) improve silylation kinetics .
  • Temperature Control : Lower temperatures (–78°C) minimize side reactions (e.g., polymerization).
    Table 2: Yield Optimization Case Study
ConditionYield (%)Reference
BF₃·OEt₂, THF, –78°C93
TiCl₄, DCM, 0°C81

Q. How can mechanistic studies elucidate the role of this compound in alkyne metathesis or cycloaddition reactions?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps.
  • Trapping Experiments : Add radical scavengers (e.g., TEMPO) to detect transient intermediates .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to map transition states and activation barriers. For example, silane-mediated alkyne activation may proceed via σ-bond metathesis .

Q. What computational tools predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Reactivity Descriptors : Calculate Fukui indices (electrophilicity/nucleophilicity) using software like Multiwfn.
  • Database Mining : Leverage Reaxys or SciFinder to identify analogous reactions (e.g., silyl enol ethers in Diels-Alder reactions) .
  • Machine Learning : Train models on existing kinetic data to predict optimal conditions for new transformations.

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